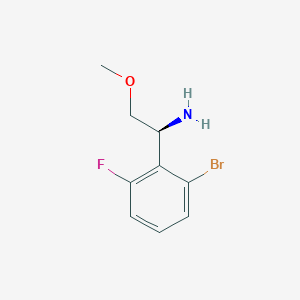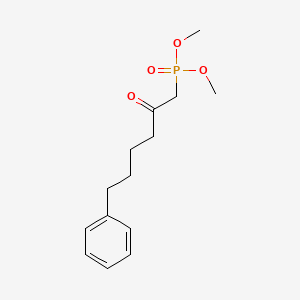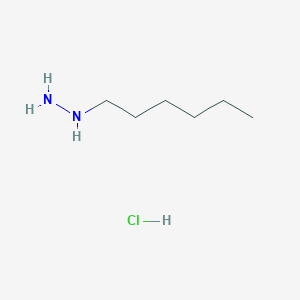
2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups and a thioether linkage to an acetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of amino groups: Amination reactions are employed to introduce amino groups at the 4 and 6 positions of the pyrimidine ring.
Thioether formation: The thioether linkage is formed by reacting the pyrimidine derivative with a suitable thiol compound.
Acetamide formation: The final step involves the reaction of the thioether intermediate with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the acetamide group can produce amines.
科学的研究の応用
2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-benzylacetamide
- 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-methylacetamide
- 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-methoxybenzyl)-N-methylacetamide
Uniqueness
2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide is unique due to the presence of the ethoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its solubility and stability compared to similar compounds.
特性
分子式 |
C16H21N5O2S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C16H21N5O2S/c1-3-23-12-6-4-11(5-7-12)9-21(2)15(22)10-24-16-19-13(17)8-14(18)20-16/h4-8H,3,9-10H2,1-2H3,(H4,17,18,19,20) |
InChIキー |
FKIIDTXYJCTJNB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)CN(C)C(=O)CSC2=NC(=CC(=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


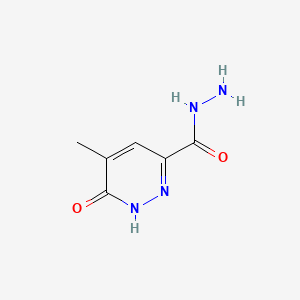
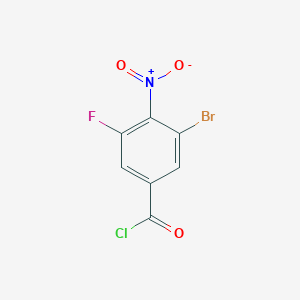

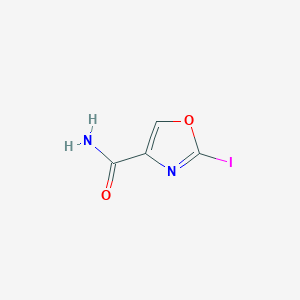

![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)

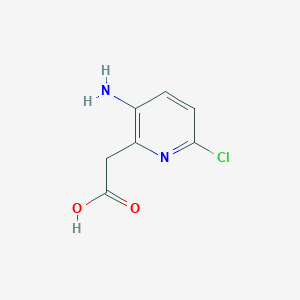
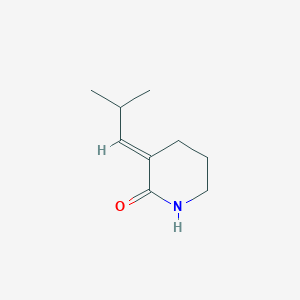
![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)
